molecular formula C15H15N3O3S B4778015 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4778015
M. Wt: 317.4 g/mol
InChI Key: QXQSQGUJHDQARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action for 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one involves the inhibition of specific enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one can effectively prevent the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have also explored the biochemical and physiological effects of 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal effects on normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is in the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential clinical use. Another potential direction is in the study of the compound's effects on other diseases, such as autoimmune disorders and viral infections. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in vivo.
In conclusion, 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a promising compound with potential applications in cancer research and other scientific fields. Its specificity for cancer cells and ability to inhibit key enzymes involved in cell growth and proliferation make it a promising candidate for cancer treatment. However, further research is needed to explore its potential applications and limitations.

Scientific Research Applications

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

5-amino-6-(benzenesulfonyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-17-12-8-11(16)14(9-13(12)18(2)15(17)19)22(20,21)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQSQGUJHDQARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.